N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(10-13)6-5-9-11-4-2-1-3-7(6)11/h1-5,13H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNPNJVRKYDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700052-70-5 | |
| Record name | N-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the ring system, enhancing the compound’s functional diversity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Chemical Reactions Analysis
Functionalization Reactions
Post-synthesis modifications exploit the compound’s reactive sites (e.g., hydroxyl group, aromatic positions):
Electrophilic Substitution
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Halogenation : N-halosuccinimides (NXS) introduce halides at position 3 under ambient conditions .
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Nitration : Nitric acid selectively targets position 3, avoiding over-nitration of aryl substituents .
Oxidation and Substitution
The hydroxyl group undergoes oxidation or substitution. For instance, hydroxyl/chloride exchange via Vilsmeier-Haack conditions (POCl₃/dimethylaniline) enables functionalization at the pyrazolo ring .
Pericyclic Reactions
Diels–Alder cycloaddition with acyclic precursors forms fused rings, followed by elimination to yield the final product .
Analytical and Structural Characterization
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Spectroscopic methods : NMR and mass spectrometry confirm structural integrity.
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Thermal analysis : Thermogravimetric analysis (TGA) evaluates stability and decomposition profiles.
Key Research Findings
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Regioselectivity control : Dimethylamino leaving groups in β-enaminone systems enable precise substitution patterns .
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Phototoxicity mitigation : Substitution at the 5-position (e.g., heteroaryl groups) reduces phototoxicity in PDE2A inhibitors .
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Pharmacokinetics : Brain-penetrating derivatives with high oral bioavailability have been identified for CNS applications .
This compound’s versatility in synthetic transformations and biological applications underscores its potential as a scaffold for drug discovery. Ongoing research continues to refine synthesis protocols and explore novel functionalization strategies to enhance therapeutic efficacy.
Scientific Research Applications
Antituberculosis Agents
One of the most promising applications of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivatives is their use as antituberculosis agents . Recent studies have synthesized various derivatives that exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of diaryl-substituted pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed excellent in vitro potency against both drug-susceptible and resistant strains, with minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL . Notably, compound 6j demonstrated favorable pharmacokinetic profiles and low cytotoxicity against Vero cells, suggesting its potential as a lead compound for further development in antitubercular therapies .
Cancer Therapeutics
The compound has also been investigated for its role in cancer therapy , particularly in targeting acute myelogenous leukemia (AML). Research indicates that inhibitors based on the N-hydroxypyrazolo[1,5-a]pyridine scaffold can effectively inhibit human dihydroorotate dehydrogenase (hDHODH), which is implicated in AML. For example, compound 4 , derived from this scaffold, exhibited potent inhibition with an IC50 value of 7.2 nM and demonstrated significant antileukemic activity in xenograft models . The ability of these compounds to induce differentiation in AML cells further underscores their therapeutic potential.
Enzyme Inhibition
This compound serves as a scaffold for the development of enzyme inhibitors targeting various protein kinases. These kinases play crucial roles in cell signaling and are often implicated in cancer progression and other diseases. Compounds derived from this scaffold have shown promise as selective inhibitors for kinases such as AXL and c-MET, which are involved in tumor growth and metastasis . The selective inhibition of these pathways could lead to new therapeutic strategies for treating cancers characterized by aberrant kinase activity.
Material Science Applications
Beyond its medicinal applications, this compound has potential uses in material sciences due to its unique photophysical properties. The structural versatility of the pyrazolo[1,5-a]pyridine core allows for modifications that can enhance its performance as a fluorophore or in solid-state applications . This aspect opens avenues for research into new materials with specific optical properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidine Derivatives
- N-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide (C₇H₇N₅O): This compound replaces the pyridine ring with a pyrimidine core.
- 7-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides: Derivatives like 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) and 7-benzamido variants (15) are synthesized for non-benzodiazepine applications, highlighting divergent therapeutic targets compared to the pyridine-based parent compound .
Pyrazolo[1,5-a]pyridine Derivatives with Substituted Aryl Groups
- 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives: These derivatives show superior efficacy against drug-resistant Mtb strains compared to non-substituted analogues, with MIC values as low as 0.03 µM .
Table 1: Antitubercular Activity of Selected Compounds
Key Findings :
- The pyridine core with hydroxamic acid substitution (this compound) demonstrates broad-spectrum antitubercular activity, while pyrimidine analogues lack reported efficacy against Mtb .
- Diaryl substitutions (e.g., 2-methyl-5-methoxy) enhance potency by 4–5 fold against MDR-TB, emphasizing the role of substituents in drug resistance mitigation .
Structure-Activity Relationship (SAR) Insights
Table 2: Impact of Structural Modifications
Notable Observations:
Biological Activity
N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antituberculosis agent and its potential in targeting various cancer types. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo compounds, which are characterized by their nitrogen-containing heterocycles. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, including its ability to interact with various biological targets.
Antituberculosis Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. For example, a series of synthesized pyrazolo derivatives showed minimum inhibitory concentrations (MIC) ranging from <0.002 to 0.381 μg/mL against the susceptible H37Rv strain and similar efficacy against resistant strains (rINH and rRMP) . These compounds were designed to enhance efficacy while minimizing cytotoxicity in mammalian cells.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In particular, it has shown promise in targeting acute myelogenous leukemia (AML). Studies indicated that certain derivatives can inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cells. The most potent derivative exhibited an EC50 value of 17.3 nM, demonstrating strong pro-apoptotic effects with low cytotoxicity toward non-cancerous cells .
Case Studies and Experimental Data
- Antituberculosis Efficacy :
- Anticancer Activity :
Comparative Analysis of Biological Activities
| Activity Type | Compound Derivative | MIC/EC50 Values | Notes |
|---|---|---|---|
| Antituberculosis | Various PPA Derivatives | <0.002 - 0.381 μg/mL | Effective against resistant strains |
| Anticancer (AML) | Specific Derivative | EC50 = 17.3 nM | Low cytotoxicity towards normal cells |
Q & A
Q. What are the foundational synthetic methodologies for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivatives?
The synthesis typically involves scaffold hopping and functionalization of the pyrazolo[1,5-a]pyridine core. A common approach includes:
- Cyclization : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole ring (e.g., via enamine intermediates) .
- Substituent Introduction : Diaryl or heteroaryl groups are introduced through nucleophilic substitution or coupling reactions (e.g., converting compound 5 to diaryl derivatives via Pd-catalyzed cross-coupling) .
- Hydroxylation : The N-hydroxy group is introduced via oxidation or hydroxylamine-mediated reactions under controlled pH and temperature .
Reaction optimization often uses polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K₂CO₃, NaH) .
Q. How are structural and purity characteristics validated for these compounds?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., aromatic proton splitting patterns at δ 7.5–9.5 ppm) .
- IR Spectroscopy : Identifies carbonyl (1690–1670 cm⁻¹) and hydroxyl (3270–3265 cm⁻¹) functional groups .
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 359 for compound 18c) and fragmentation patterns .
- Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies enhance antitubercular potency against multidrug-resistant (MDR) strains?
- Scaffold Optimization : Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 7 improves target binding to Mycobacterium tuberculosis (Mtb) cytochrome bc₁ complex (QcrB) .
- Diaryl Substitutions : Compounds with 3,5-dimethylphenyl or 2-thiophenyl groups exhibit MIC values of 2–50 nM against Mtb H37Rv and MDR strains .
- In Vivo Efficacy : Lead compound 5k reduces bacterial load by 1.5–2.0 log CFU in murine models, with low cytotoxicity (SI > 100) . Synergy with pyrazinamide (PZA) enhances efficacy in combination therapy .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., microsomal half-life >60 minutes for 5k) to identify compounds with optimal exposure .
- Target Engagement Studies : Use biophysical assays (SPR, ITC) to confirm binding affinity to QcrB and rule off-target effects .
- Resistance Mapping : Serial passage experiments under sub-MIC conditions reveal mutations in qcrB (e.g., T313I), guiding structural refinements to circumvent resistance .
Q. What computational approaches guide the design of novel derivatives?
- 3D-QSAR Models : Correlate substituent hydrophobicity and steric bulk with MIC values (e.g., CoMFA r² > 0.9) .
- Molecular Docking : Predict interactions with QcrB active site residues (e.g., π-π stacking with His302, hydrogen bonding with Glu314) .
- ADMET Prediction : Tools like QikProp assess CNS permeability and hepatotoxicity risks (e.g., logP < 3.5, PSA < 90 Ų) .
Q. How are metabolic stability and toxicity profiles evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
